Cas no 1472-54-4 (Benzeneethanamine,3,4-dimethoxy-N-(phenylmethyl)-, hydrochloride (1:1))

Benzeneethanamine,3,4-dimethoxy-N-(phenylmethyl)-, hydrochloride (1:1) Propiedades químicas y físicas
Nombre e identificación
-
- Benzeneethanamine,3,4-dimethoxy-N-(phenylmethyl)-, hydrochloride (1:1)
- BENZYL-[2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-AMINE
- Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride
- AKOS B023246
- TIMTEC-BB SBB007251
- ART-CHEM-BB B023246
- benzylhomoveratrylaminehydrochloride
- n-benzyl-3,4-dimethoxy-phenethylaminhydrochloride
- 3,4-dimethoxy-n-(phenylmethyl)-benzeneethanaminhydrochloride
- DTXSID50933056
- 1472-54-4
- AKOS015847059
- Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-aminehydrochloride
- N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
- Benzyl homoveratrylamine hydrochloride
- Phenethylamine, N-benzyl-3,4-dimethoxy-, hydrochloride
- Benzeneethanamine, 3,4-dimethoxy-N-(phenylmethyl)-, hydrochloride
- N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine
- FT-0676730
- N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
- SCHEMBL11451398
- N-Benzyl-3,4-dimethoxyphenethylamine hydrochloride
-
- MDL: MFCD01475837
- Renchi: InChI=1S/C17H21NO2.ClH/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H
- Clave inchi: RLGJZQQFEBNHQW-UHFFFAOYSA-N
- Sonrisas: COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2)OC.Cl
Atributos calculados
- Calidad precisa: 271.15700
- Masa isotópica única: 307.1339066g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 7
- Complejidad: 253
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 30.5Ų
Propiedades experimentales
- PSA: 30.49000
- Logp: 3.42700
Benzeneethanamine,3,4-dimethoxy-N-(phenylmethyl)-, hydrochloride (1:1) Información de Seguridad
- Nivel de peligro:IRRITANT
Benzeneethanamine,3,4-dimethoxy-N-(phenylmethyl)-, hydrochloride (1:1) Datos Aduaneros
- Código HS:2922299090
- Datos Aduaneros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzeneethanamine,3,4-dimethoxy-N-(phenylmethyl)-, hydrochloride (1:1) PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12140579-1g |
N-Benzyl-2-(3,4-dimethoxyphenyl)ethanamine |
1472-54-4 | 97% | 1g |
$336 | 2024-07-23 | |
Fluorochem | 029476-250mg |
Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine |
1472-54-4 | 250mg |
£152.00 | 2022-03-01 | ||
Fluorochem | 029476-1g |
Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine |
1472-54-4 | 1g |
£320.00 | 2022-03-01 | ||
Fluorochem | 029476-2g |
Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine |
1472-54-4 | 2g |
£598.00 | 2022-03-01 |
Benzeneethanamine,3,4-dimethoxy-N-(phenylmethyl)-, hydrochloride (1:1) Literatura relevante
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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